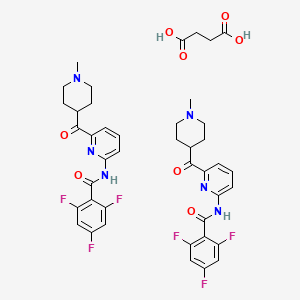
千里光内酯
概述
描述
Diligustilide, also known as levistolide A, is a dimeric phthalide isolated from Ligusticum porteri (Osha). The roots of this plant have been used in traditional medicine to treat various ailments including colds, sore throats, and stomachaches . The main components of L. porteri are Z-ligustilide, Z-butyli-denephthalide, ferulic acid, rac-diligustilide, rac-tokinolide B, and rac-riligustilide .
Synthesis Analysis
New enantiomeric amides (-)-6, (+)-7, (+)-6, and (-)-7 were formed by the reaction of the natural dimeric phthalide rac-diligustilide (rac-1) with ®-(+)-α-methylbenzylamine and (S)-(-)-α-methylbenzylamine . Rac-diligustilide and rac-tokinolide B have been obtained via [π4s + π2s] cycloaddition using Z-ligustilide as diene and dienophile .
Molecular Structure Analysis
The molecular structure of Diligustilide is C₂₄H₂₈O₄ . The absolute configurations of compounds 6 and 7 were assigned by the analysis of electronic circular dichroism curves by means of the exciton chirality method .
Chemical Reactions Analysis
The chemical reactivity of rac-diligustilide has been the subject of several studies. Treatment under basic conditions of rac-diligustilide afforded products with intramolecular carbon-carbon and oxygen-carbon connectivities .
体内
In vivo studies have demonstrated that Diligustilide has significant anti-inflammatory activity. Several animal studies have shown that Diligustilide can reduce inflammation in a variety of animal models. In addition, Diligustilide has been shown to have anti-bacterial, anti-viral, anti-oxidant, and anti-cancer effects. These effects have been observed in various animal models, including mice, rats, and rabbits.
体外
In vitro studies have demonstrated that Diligustilide has significant anti-inflammatory activity. Several cell culture studies have shown that Diligustilide can reduce inflammation in a variety of cell types. In addition, Diligustilide has been shown to have anti-bacterial, anti-viral, anti-oxidant, and anti-cancer effects. These effects have been observed in various cell types, including macrophages, fibroblasts, and epithelial cells.
作用机制
Target of Action
Diligustilide (DLG) is a dimeric phthalide isolated from Ligusticum porteri (Osha), a plant used in traditional medicine . The primary targets of DLG are the gasotransmitters, specifically nitric oxide (NO) and hydrogen sulfide (H2S) . These gasotransmitters play a crucial role in several cellular communication processes .
Mode of Action
DLG interacts with its targets, NO and H2S, by increasing their production . It also stabilizes S-nitrosothiols, compounds that protect the gastric mucosa from damage . This interaction results in significant changes, including the maintenance of endogenous concentrations of glutathione (GSH) and NO .
Biochemical Pathways
DLG affects several biochemical pathways. It maintains the basal antioxidant enzyme activities (SOD) and gastric NO and H2S production, even in the presence of indomethacin . It also decreases leukocyte recruitment and reduces TNF-α and LTB4 gastric levels . These effects suggest that DLG modulates important gasotransmitters .
Pharmacokinetics
It is known that dlg has a significant gastroprotective effect in vivo, regulating two of the most important gasotransmitters, no and h2s . It increases the total concentration of H2S and stabilizes RSNOs .
Result of Action
The action of DLG results in a synergistic gastroprotective effect on indomethacin-induced gastric damage . This effect is accompanied by significant decreases in leukocyte recruitment, as well as decreases in TNF-α and LTB4 gastric levels . It also maintains the basal antioxidant enzyme activities (SOD) and gastric NO and H2S production .
Action Environment
The action, efficacy, and stability of DLG can be influenced by environmental factors. For instance, the co-administration of 3α-hydroxymasticadienoic acid (3α-OH MDA) and DLG generates a synergist gastroprotective effect on indomethacin-induced gastric damage . This suggests that the presence of other compounds can enhance the action of DLG .
生物活性
Diligustilide has been shown to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-oxidant, and anti-cancer activities. In addition, Diligustilide has been shown to possess anti-allergic, anti-diabetic, and anti-obesity effects.
Biochemical and Physiological Effects
Diligustilide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and can also reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. In addition, Diligustilide has been shown to reduce the activity of NF-kB, which is a transcription factor that is involved in the regulation of many inflammatory processes.
实验室实验的优点和局限性
The advantages of using Diligustilide in laboratory experiments include its wide range of biological activities, its low toxicity, and its ability to be easily synthesized. However, there are some limitations to using Diligustilide in laboratory experiments. These include its relatively low solubility in water and its instability in the presence of light and air.
未来方向
For Diligustilide research include further elucidating its mechanism of action and exploring its potential therapeutic applications. Additional studies are needed to determine the optimal dosage and administration of Diligustilide for various diseases and conditions. In addition, further research is needed to explore the potential synergistic effects of combining Diligustilide with other compounds or drugs. Other potential future directions for Diligustilide research include exploring its potential use in combination therapies and its potential use in personalized medicine. Finally, further studies are needed to determine the safety and efficacy of Diligustilide in humans.
合成方法
Diligustilide is synthesized from the natural product Diligusticum sinense, which is a Chinese medicinal herb. The synthesis of Diligustilide involves a multi-step process that involves the extraction of the active compound from the plant, followed by purification and isolation of the compound. The isolated compound is then subjected to chemical modifications to produce the desired compound. The synthesis of Diligustilide involves the use of various organic solvents, catalysts, and reagents.
科学研究应用
抗氧化特性
千里光内酯已被发现具有抗氧化特性 {svg_1}. 一项研究发现,从当归中分离出来的化学成分顺式-Z,Z’-3a.7a’,7a.3a’-二羟基-千里光内酯在体外表现出显著的抗氧化活性 {svg_2}. 该化合物以剂量依赖的方式提高了过氧化氢(H2O2)损伤的人脐静脉内皮细胞(HUVECs)的活力,降低了HUVEC的凋亡,并增强了HUVEC的增殖 {svg_3}.
心血管和脑血管效应
千里光内酯因其对心血管和脑血管系统的影响而被研究 {svg_4}. 含千里光内酯的川芎中所含化合物已被发现具有血管舒张作用 {svg_5}.
神经保护
研究表明,千里光内酯可能具有神经保护作用 {svg_6}. 这可能在涉及神经系统损伤的疾病中具有潜在的好处 {svg_7}.
抗纤维化
千里光内酯因其抗纤维化作用而被研究 {svg_8}. 纤维化是一个涉及结缔组织增厚和瘢痕形成的过程,通常是由于损伤造成的 {svg_9}.
镇痛
千里光内酯可能具有镇痛作用,这意味着它可能有助于降低对疼痛刺激的敏感性 {svg_10}.
抗炎
研究表明,千里光内酯可能具有抗炎特性 {svg_11}. 这可能在涉及炎症的疾病中具有潜在的好处 {svg_12}.
抗肿瘤活性
千里光内酯因其潜在的抗肿瘤活性而被研究 {svg_13}. 这意味着它可能有助于预防或抑制肿瘤的生长 {svg_14}.
胃保护机制
属性
IUPAC Name |
(1S,2S,6Z,10S,11S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8-/t14-,15+,21-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBRXVRQZJSDAK-ZJHGLIIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317628 | |
| Record name | Levistolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88182-33-6 | |
| Record name | Levistolide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88182-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levistolide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088182336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levistolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVISTOLIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MRT0H4CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary molecular targets of diligustilide?
A1: While the precise mechanisms of action are still under investigation, research suggests that diligustilide interacts with various cellular pathways. Studies have identified the following potential targets:
- Platelet-derived growth factor (PDGF) signaling: Diligustilide has been shown to inhibit PDGF-BB-induced proliferation in hepatic stellate cells (HSCs), suggesting an interaction with the PDGF signaling pathway [].
- α-glucosidase: Diligustilide exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and absorption, potentially contributing to its antihyperglycemic effects [].
- Hydrogen sulfide (H2S) release and S-nitrosothiol stabilization: Research indicates that diligustilide might exert gastroprotective effects by releasing H2S and stabilizing S-nitrosothiols in the gastric mucosa [, ].
Q2: What are the downstream effects of diligustilide's interaction with its targets?
A2: Diligustilide's interaction with its targets leads to several downstream effects:
- Inhibition of HSC activation and proliferation: By suppressing PDGF signaling, diligustilide reduces the activation and proliferation of HSCs, potentially mitigating liver fibrosis [].
- Reduction of blood glucose levels: The α-glucosidase inhibitory activity of diligustilide helps lower blood glucose levels by slowing down carbohydrate breakdown and absorption [].
- Protection against gastric damage: The release of H2S and stabilization of S-nitrosothiols by diligustilide contribute to its protective effects against ethanol-induced gastric lesions [, ].
Q3: What is the molecular formula and weight of diligustilide?
A3: Diligustilide has the molecular formula C24H28O4 and a molecular weight of 380.48 g/mol [].
Q4: What spectroscopic data are available for diligustilide?
A4: Extensive spectroscopic data has been used to characterize diligustilide and its derivatives. Techniques employed include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, DOSY NMR): NMR studies provide valuable information about the structure, stereochemistry, and dynamics of diligustilide [, , , , , ].
- Infrared (IR) spectroscopy: IR analysis reveals characteristic functional groups present in diligustilide [, ].
- Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation patterns of diligustilide [, , , ].
- Electronic Circular Dichroism (ECD) spectroscopy: ECD studies, particularly the exciton chirality method, help establish the absolute configuration of diligustilide enantiomers [].
Q5: What formulation strategies can enhance diligustilide's stability, solubility, or bioavailability?
A5: Several formulation approaches are being explored to improve the pharmaceutical properties of diligustilide:
- Nanoemulsions: Formulating diligustilide as a nanoemulsion has shown promise in enhancing its gastroprotective effects, potentially by improving its solubility and bioavailability [, ].
- Encapsulation techniques: Encapsulating diligustilide within nanoparticles or other delivery systems could protect it from degradation and enhance its targeted delivery to specific tissues [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)

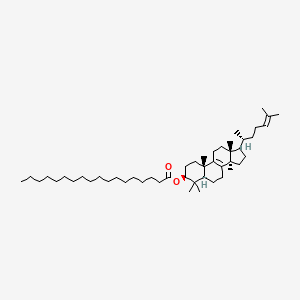


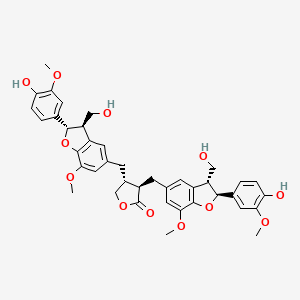
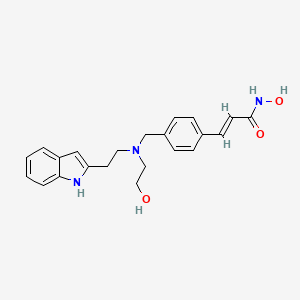
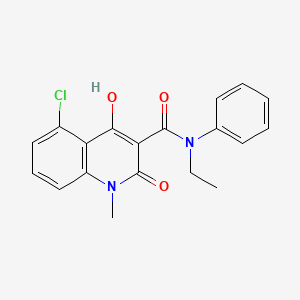
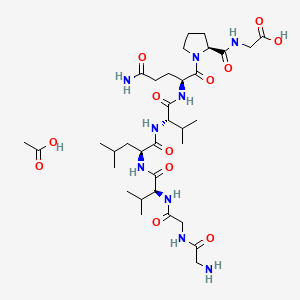

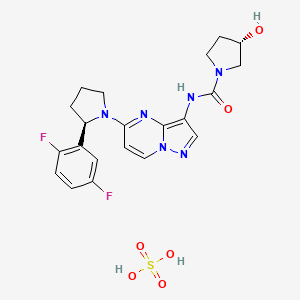
![5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B608472.png)

